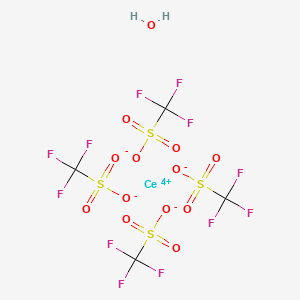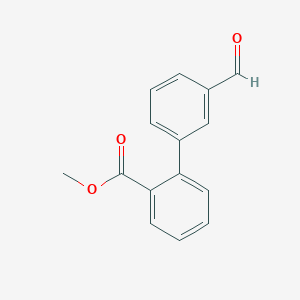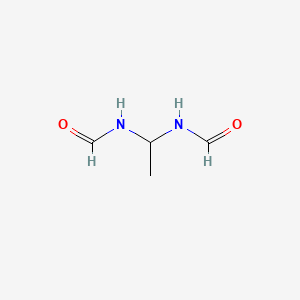
Cerium(IV) trifluoromethanesulfonate hydrate
Overview
Description
Cerium(IV) trifluoromethanesulfonate hydrate is a chemical compound with the molecular formula C₃H₂CeF₉O₁₀S₃·H₂O. It is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications. The compound appears as a yellow to orange powder or crystals and is soluble in water .
Preparation Methods
Cerium(IV) trifluoromethanesulfonate hydrate can be synthesized through several methods. One common synthetic route involves the reaction of cerium(IV) oxide with trifluoromethanesulfonic acid in the presence of water. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired hydrate form .
Industrial production methods often involve similar chemical reactions but on a larger scale, with additional purification steps to achieve high purity levels. The compound is usually produced in various grades, including reagent and technical grades, to meet different application requirements .
Chemical Reactions Analysis
Cerium(IV) trifluoromethanesulfonate hydrate undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing benzyl alcohols and alkylbenzenes to aryl aldehydes and aryl ketones, respectively
Substitution: It can be used as a catalyst in the deprotection of tert-butyldimethylsilyl ethers, facilitating the removal of protecting groups in organic synthesis
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific pH levels to optimize the reaction outcomes. The major products formed from these reactions are typically aryl aldehydes, aryl ketones, and deprotected organic compounds .
Scientific Research Applications
Cerium(IV) trifluoromethanesulfonate hydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which cerium(IV) trifluoromethanesulfonate hydrate exerts its effects involves its strong oxidizing properties. The compound can accept electrons from other molecules, leading to their oxidation. This process is facilitated by the cerium(IV) ion, which acts as an electron acceptor. The molecular targets and pathways involved in these reactions include organic substrates such as alcohols and ethers, which are oxidized to their corresponding aldehydes, ketones, or deprotected forms .
Comparison with Similar Compounds
Cerium(IV) trifluoromethanesulfonate hydrate can be compared with other similar compounds, such as:
Cerium(III) trifluoromethanesulfonate hydrate: This compound has similar applications but differs in its oxidation state, which affects its reactivity and catalytic properties.
Yttrium trifluoromethanesulfonate: Another rare-earth metal triflate used in similar catalytic applications but with different reactivity profiles.
Lanthanum trifluoromethanesulfonate: Similar in application but with distinct chemical properties due to the different rare-earth metal involved.
This compound is unique due to its strong oxidizing properties and its ability to act as a catalyst in various organic reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
cerium(4+);trifluoromethanesulfonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CHF3O3S.Ce.H2O/c4*2-1(3,4)8(5,6)7;;/h4*(H,5,6,7);;1H2/q;;;;+4;/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRGFRIXLDMXRB-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Ce+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2CeF12O13S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724991 | |
| Record name | Cerium(4+) trifluoromethanesulfonate--water (1/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
754.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206996-62-5 | |
| Record name | Cerium(4+) trifluoromethanesulfonate--water (1/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-Butyl [2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethyl]carbamate](/img/structure/B3368211.png)







